N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
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Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C25H24N6O2 and its molecular weight is 440.507. The purity is usually 95%.
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Scientific Research Applications
Utility in Heterocyclic Synthesis
This compound serves as a key intermediate in the synthesis of diverse heterocyclic derivatives. Research demonstrates its utility in generating pyrazole, pyridine, and pyrimidine derivatives through reactions with various reagents, highlighting its significant role in the development of novel molecules with potential therapeutic properties (Fadda et al., 2012).
Anticancer and Anti-inflammatory Applications
Further studies have investigated the synthesis of pyrazolopyrimidines derivatives from this compound, evaluating their anticancer and anti-inflammatory activities. These derivatives have shown promise in biological screenings, suggesting their potential as therapeutic agents in treating various diseases (Rahmouni et al., 2016).
Antimicrobial and Antifungal Activities
The compound has also been a precursor for the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives. These newly synthesized compounds have been evaluated for their antimicrobial activities, contributing to the search for new antimicrobial agents (Gad-Elkareem et al., 2011).
Contribution to Novel Molecular Frameworks
Research into the compound's reactivity has facilitated the development of novel molecular frameworks, such as pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives. These studies highlight its significance in expanding the chemical space of bioactive molecules with potential application in drug discovery (Abdel‐Aziz et al., 2008).
Structural and Spectroscopic Characterization
The compound has been structurally and spectroscopically characterized, laying the foundation for further chemical transformations. Its reactivity with various reagents to produce a wide range of heterocyclic compounds underscores its value in synthetic organic chemistry and the design of novel compounds for pharmaceutical research (Othman, 2013).
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2/c1-17-23(25(33)31(29(17)2)20-11-7-4-8-12-20)28-24(32)19-14-30(15-19)22-13-21(26-16-27-22)18-9-5-3-6-10-18/h3-13,16,19H,14-15H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVAWLKTLSRLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.